4-ethoxy-6-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidine
Description
4-ethoxy-6-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidine is a pyrimidine derivative featuring a 2-methyl and 4-ethoxy substitution on the pyrimidine ring, with a piperazine moiety at position 6 linked to a 4-fluorobenzoyl group. Pyrimidines are nitrogen-containing heterocycles widely explored in medicinal chemistry due to their structural versatility and bioactivity . The 4-fluorobenzoyl group is a pharmacophoric motif observed in compounds with diverse therapeutic applications, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-3-25-17-12-16(20-13(2)21-17)22-8-10-23(11-9-22)18(24)14-4-6-15(19)7-5-14/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWJTQPXFNZEDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-6-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting ethyl acetoacetate with guanidine in the presence of a base.
Substitution Reactions: The ethoxy and methyl groups are introduced to the pyrimidine ring through nucleophilic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethyl oxalate.
Coupling Reactions: The pyrimidine and piperazine rings are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-6-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy and fluorophenyl groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the ester and amide bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted pyrimidine and piperazine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
4-ethoxy-6-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and anti-neuroinflammatory agent.
Pharmacology: It is evaluated for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-6-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets and pathways:
Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis, and modulates the NF-kB inflammatory pathway.
Antimicrobial Activity: It targets bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication.
Anticancer Activity: The compound induces apoptosis in cancer cells by modulating various signaling pathways.
Comparison with Similar Compounds
Structural Variations in Pyrimidine Derivatives
The table below highlights key structural and synthetic differences between the target compound and analogs from the literature:
Key Observations
Substituent Diversity: The 4-fluorobenzoyl-piperazine group in the target compound distinguishes it from analogs with sulfonyl (), morpholine (), or simple piperidine () substituents. Fluorine atoms are known to improve metabolic stability and binding affinity in drug candidates . The chloro-trifluoromethylphenyl group in ’s compound suggests a focus on lipophilicity and electron-withdrawing effects, which may influence target selectivity .
Synthesis Strategies: Piperazine-functionalized pyrimidines (e.g., the target compound and analogs) are typically synthesized via nucleophilic substitution or coupling reactions. emphasizes sulfonyl chloride coupling under reflux, while employs similar methods for thienopyrimidines .
Biological Implications: Pyrimidine derivatives are associated with kinase inhibition, antimicrobial activity, and anticancer effects .
Research Findings and Limitations
- Structural Insights : Crystallographic studies of pyrimidine derivatives (e.g., ) highlight planar heterocyclic rings and hydrogen-bonding patterns critical for target engagement .
- Synthetic Challenges : Piperazine coupling reactions (as in ) may require optimization to avoid byproducts, particularly with bulky substituents like 4-fluorobenzoyl .
- Data Gaps : Direct pharmacological data (e.g., IC50 values, toxicity profiles) for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
4-Ethoxy-6-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyrimidine ring substituted with an ethoxy group and a piperazine moiety linked to a fluorobenzoyl group. The presence of fluorine in the structure may enhance lipophilicity and bioactivity.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrimidines have been shown to inhibit various cancer cell lines effectively. In particular, studies have demonstrated that modifications at the 2-position of the pyrimidine ring can lead to enhanced activity against specific tumor types, including gastric and breast cancers .
Table 1: Antitumor Efficacy of Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 (Colon) | 5.0 | Apoptosis induction |
| Compound B | MCF-7 (Breast) | 3.2 | Cell cycle arrest |
| This compound | A549 (Lung) | TBD | TBD |
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Similar piperazine derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | MRSA | 1.0 µg/mL |
| Compound Y | E. coli | 0.5 µg/mL |
| This compound | TBD |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar piperazine structures have been identified as inhibitors of various kinases, which play crucial roles in cell signaling pathways related to cancer progression .
- DNA Interaction : Some derivatives exhibit DNA intercalation properties, leading to disruptions in replication and transcription processes .
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, promoting programmed cell death through various signaling cascades .
Case Studies
A notable study involved the evaluation of a similar pyrimidine derivative in vivo using xenograft models. The compound demonstrated significant tumor stasis in mice bearing human gastric carcinoma xenografts after oral administration, highlighting its potential as an effective therapeutic agent .
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for 4-ethoxy-6-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidine?
- Methodology :
-
Step 1 : Start with a pyrimidine core (e.g., 4-chloro-6-ethoxy-2-methylpyrimidine). Substitute the 4-chloro group with piperazine via nucleophilic aromatic substitution using DMF as a solvent at 80–100°C .
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Step 2 : Introduce the 4-fluorobenzoyl moiety to the piperazine ring via acylation. Use 4-fluorobenzoyl chloride in dichloromethane (DCM) with a base like triethylamine to neutralize HCl byproducts .
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Step 3 : Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm final product purity with HPLC and NMR .
- Key Considerations :
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Optimize reaction time and temperature to minimize side products (e.g., over-alkylation).
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Use anhydrous conditions for acylation to prevent hydrolysis of the benzoyl chloride .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology :
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NMR : Use H and C NMR to confirm substitution patterns (e.g., ethoxy group at C4, methyl at C2, and fluorobenzoyl integration). F NMR can verify fluorine presence .
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Mass Spectrometry (HRMS) : Validate molecular weight (expected: ~428 g/mol) and fragmentation patterns .
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IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm) and aromatic C-F stretches (~1220 cm) .
- Data Interpretation :
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Compare spectral data with structurally analogous compounds (e.g., piperazine-linked pyrimidines) to resolve ambiguities .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology :
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Enzyme Inhibition : Test against kinases (e.g., PI3K, JAK) using fluorescence-based assays (e.g., ADP-Glo™) to measure IC values .
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Receptor Binding : Screen for affinity to serotonin/dopamine receptors via radioligand displacement assays (e.g., H-labeled antagonists) .
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Cytotoxicity : Evaluate against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) .
- Data Analysis :
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Use dose-response curves and statistical tools (e.g., GraphPad Prism) to calculate EC/IC. Compare with reference compounds .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodology :
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Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy, vary fluorobenzoyl with chlorobenzoyl) .
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Biological Testing : Correlate structural changes with activity shifts (e.g., logP vs. cytotoxicity).
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Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like PI3Kγ or 5-HT receptors .
- Case Study :
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A piperazine-pyrimidine analog with a 4-chlorobenzoyl group showed 10× higher kinase inhibition than the 4-fluoro derivative, suggesting electron-withdrawing groups enhance target engagement .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?
- Methodology :
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ADME Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) .
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Pharmacokinetics (PK) : Administer the compound to rodents and measure plasma half-life, C, and bioavailability. Compare with in vitro IC values .
- Example :
-
Poor oral bioavailability (<20%) due to low solubility (logP = 3.5) may explain weak in vivo activity despite potent in vitro effects. Formulation optimization (e.g., nanoemulsions) could improve outcomes .
Q. What strategies enhance selectivity for a target enzyme over off-target isoforms?
- Methodology :
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Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler™) to screen against 100+ kinases. Identify isoform-specific residues via sequence alignment .
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Crystallography : Solve co-crystal structures of the compound bound to target/non-target kinases (e.g., PI3Kα vs. PI3Kγ) to guide structure-based design .
- Case Study :
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A methyl group at C2 of the pyrimidine reduced off-target binding to PIM1 kinase by sterically clashing with a glycine residue in the ATP-binding pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
